

Understanding the structure of 4-(4-Methoxyphenyl)butan-1-amine

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Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)butan-1-amine

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An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of **4-(4-Methoxyphenyl)butan-1-amine**

Foreword

As a foundational scaffold in medicinal chemistry and organic synthesis, **4-(4-Methoxyphenyl)butan-1-amine** presents a unique combination of structural features: a terminal primary amine offering a reactive handle for derivatization, a flexible butyl linker allowing for conformational adaptability, and a methoxy-substituted phenyl ring that modulates electronic properties and metabolic stability. This guide provides a comprehensive exploration of this molecule, moving from its core structural attributes to its synthesis and detailed analytical characterization. The methodologies and insights presented herein are curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern them.

Molecular Architecture and Physicochemical Properties

4-(4-Methoxyphenyl)butan-1-amine (CAS: 72457-26-2) is an organic compound with the molecular formula $C_{11}H_{17}NO$.^{[1][2]} Its structure is characterized by three key functional regions, each contributing distinct properties that are valuable in the design of more complex molecules.

- **The 4-Methoxyphenyl Group:** This aromatic system consists of a benzene ring substituted with a methoxy ($-OCH_3$) group at the para-position. The methoxy group is an electron-donating group, which influences the reactivity of the aromatic ring and can participate in hydrogen bonding. In a drug development context, this moiety is often explored for its ability to fine-tune binding interactions and improve pharmacokinetic profiles.^[3]
- **The Butyl Chain:** A four-carbon aliphatic chain links the aromatic ring to the amine. This linker provides significant conformational flexibility, allowing the molecule to adopt various spatial orientations. This is a critical feature for optimizing the binding of a molecule to a biological target, such as an enzyme's active site.
- **The Primary Amine ($-NH_2$):** The terminal amino group is a primary nucleophile and a base. This functional group serves as a key point for chemical modification, enabling the construction of amides, sulfonamides, and other derivatives through well-established synthetic transformations.^[4]

A diagrammatic breakdown of the molecule's structure highlights these distinct components.

Caption: Key functional components of **4-(4-Methoxyphenyl)butan-1-amine**.

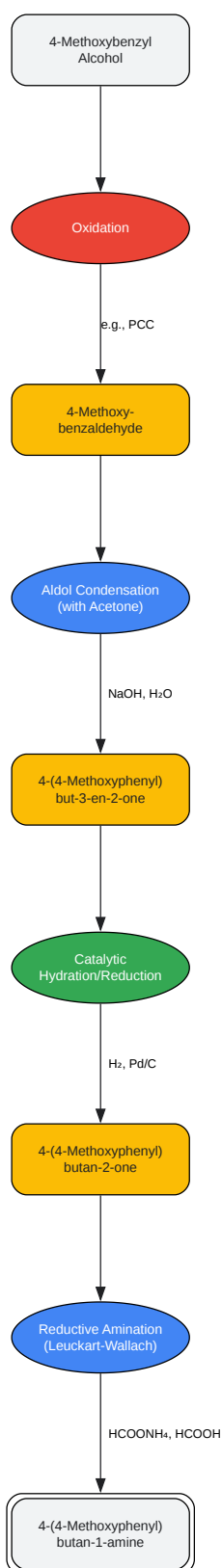
Physicochemical Data Summary

Property	Value	Source
Molecular Formula	$C_{11}H_{17}NO$	^[1] ^[5]
Molecular Weight	179.26 g/mol	^[5] ^[6]

| CAS Number | 72457-26-2 ^[2]^[6] |

Synthesis Pathway: Reductive Amination Approach

The synthesis of **4-(4-Methoxyphenyl)butan-1-amine** can be efficiently achieved through a multi-step process starting from 4-methoxybenzyl alcohol. This pathway involves oxidation, a carbon-carbon bond-forming reaction, and a final reduction step. The choice of this route is based on the commercial availability of starting materials and the reliability of each transformation.



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Caption: A multi-step synthesis workflow for **4-(4-Methoxyphenyl)butan-1-amine**.

Experimental Protocol: Synthesis via 4-(4-Methoxyphenyl)butan-2-one

This protocol details the final reductive amination step, a robust method for converting ketones to amines. The Leuckart-Wallach reaction is chosen for its effectiveness in this transformation using readily available reagents.

Objective: To synthesize **4-(4-Methoxyphenyl)butan-1-amine** from 4-(4-Methoxyphenyl)butan-2-one.

Materials:

- 4-(4-Methoxyphenyl)butan-2-one (1 equiv.)
- Ammonium formate (3-4 equiv.)
- Formic acid (excess)
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- 1 M Sodium hydroxide (NaOH)
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(4-methoxyphenyl)butan-2-one (1 equiv.) and ammonium formate (3 equiv.).
- **Addition of Reagent:** Slowly add formic acid to the mixture. The reaction is exothermic and will begin to bubble. Continue adding formic acid until the mixture is a stirrable slurry.

- **Reflux:** Heat the reaction mixture to reflux (approx. 160-180 °C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
 - **Expertise & Experience:** The Leuckart-Wallach reaction proceeds via the formation of a formyl-protected amine intermediate. The high temperature is necessary to drive the dehydration and hydride transfer steps. Ammonium formate serves as the source of both ammonia and the hydride.
- **Workup - Acidification:** After cooling to room temperature, slowly add 1 M HCl to the reaction mixture until it is acidic (pH 1-2). This step hydrolyzes the intermediate N-formyl amine and protonates the product, rendering it water-soluble.
- **Extraction (Organic Wash):** Transfer the acidic aqueous mixture to a separatory funnel and wash with dichloromethane (2 x 50 mL) to remove any unreacted ketone and non-basic impurities. Discard the organic layers.
- **Workup - Basification:** Carefully basify the aqueous layer with 1 M NaOH until pH 12-14. This deprotonates the ammonium salt of the product, regenerating the free amine which is soluble in organic solvents.
- **Extraction (Product):** Extract the product from the basic aqueous layer with dichloromethane (3 x 75 mL).
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
 - **Trustworthiness:** This acid/base extraction procedure is a self-validating system. Only the basic amine product will move from the aqueous to the organic phase during the final extraction, ensuring a high degree of purification from neutral or acidic side products.
- **Purification:** The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to yield **4-(4-Methoxyphenyl)butan-1-amine** as a clear oil.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. As a primary amine, the compound exhibits characteristic N-H stretching vibrations.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
3400-3250	N-H Stretch	Primary Amine	Two distinct bands are expected for the symmetric and asymmetric stretches, a hallmark of a primary amine. [7]
3050-3000	C-H Stretch	Aromatic Ring	Indicates the presence of sp ² hybridized C-H bonds.
2950-2850	C-H Stretch	Alkyl Chain	Indicates the presence of sp ³ hybridized C-H bonds.
1650-1580	N-H Bend	Primary Amine	A scissoring vibration characteristic of the -NH ₂ group. [7]
1610, 1510	C=C Stretch	Aromatic Ring	Strong absorptions confirming the benzene ring.
1250	C-O Stretch	Aryl Ether	Strong, characteristic stretch for the Ar-O-CH ₃ system.

| 1250–1020 | C-N Stretch | Aliphatic Amine | Confirms the presence of the carbon-nitrogen bond.^[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.10	d	2H	Ar-H (ortho to OCH ₃)	Protons on the aromatic ring adjacent to the electron-donating methoxy group are shielded.
~6.82	d	2H	Ar-H (meta to OCH ₃)	Protons further from the methoxy group are slightly more shielded.
3.79	s	3H	-OCH ₃	A characteristic singlet for the methoxy group protons.
~2.70	t	2H	-CH ₂ -NH ₂	The methylene group adjacent to the electronegative amine is deshielded.
~2.55	t	2H	Ar-CH ₂ -	The benzylic protons are deshielded by the aromatic ring.
~1.65	m	2H	-CH ₂ -CH ₂ -NH ₂	Methylene group protons in the middle of the chain.
~1.45	m	2H	Ar-CH ₂ -CH ₂ -	Methylene group protons in the

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
				middle of the chain.

| ~1.30 | br s | 2H | -NH₂ | Amine protons often appear as a broad singlet and can exchange with D₂O. |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~158.0	Ar-C (para, attached to OCH ₃)
~134.5	Ar-C (ipso, attached to butyl chain)
~129.5	Ar-CH (ortho to OCH ₃)
~113.8	Ar-CH (meta to OCH ₃)
~55.2	-OCH ₃
~42.0	-CH ₂ -NH ₂
~35.0	Ar-CH ₂ -
~33.5	-CH ₂ -CH ₂ -NH ₂

| ~28.0 | Ar-CH₂-CH₂- |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the fragmentation pattern, which helps confirm the structure.

- **Molecular Ion (M⁺):** The electron ionization (EI) mass spectrum should show a molecular ion peak at $m/z = 179$, corresponding to the molecular weight of the compound.
- **Key Fragmentation Patterns:**

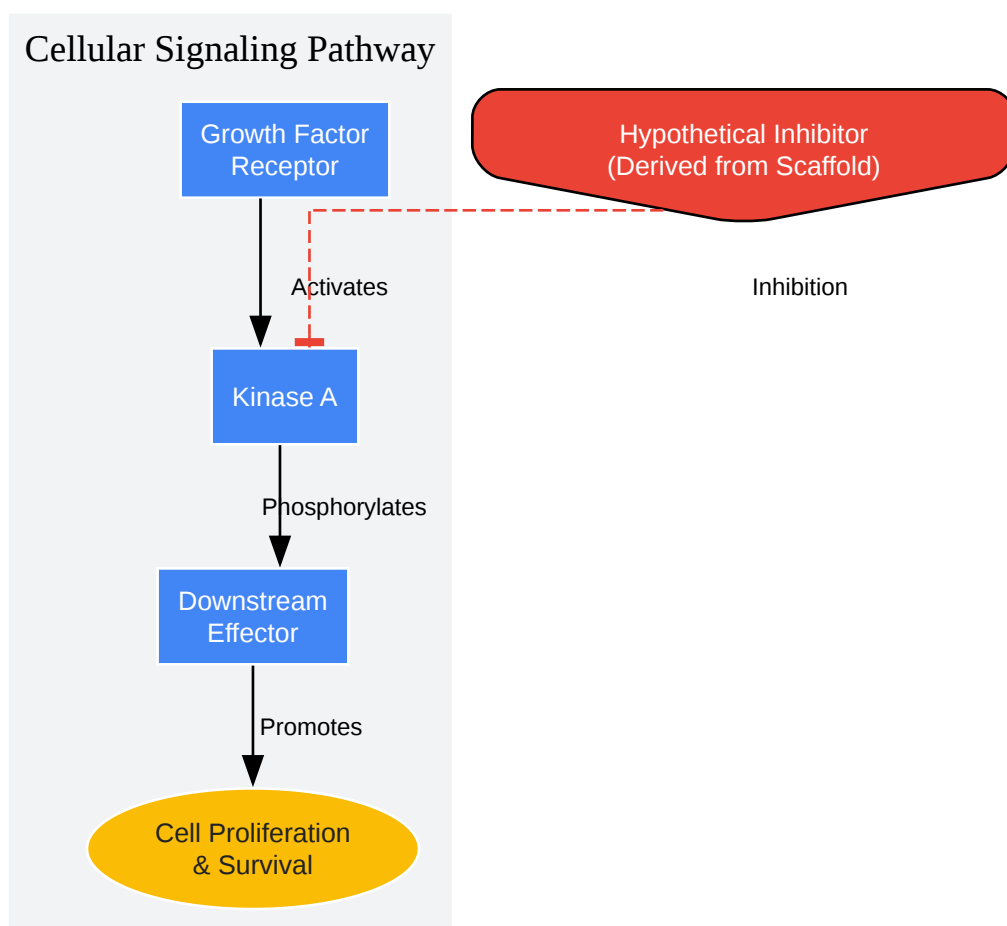
- $m/z = 121$: A very prominent peak corresponding to the formation of the stable 4-methoxybenzyl cation or tropylium ion, resulting from benzylic cleavage.
- $m/z = 30$: A fragment corresponding to $[\text{CH}_2=\text{NH}_2]^+$, resulting from alpha-cleavage next to the amine group.

Applications in Drug Discovery and Development

4-(4-Methoxyphenyl)butan-1-amine is not typically an active pharmaceutical ingredient itself but serves as a valuable building block for the synthesis of more complex, biologically active molecules. Its structural motifs are found in numerous compounds investigated for therapeutic potential.

- **Scaffold for Novel Therapeutics:** The primary amine allows for the attachment of various side chains and pharmacophores, enabling the exploration of structure-activity relationships (SAR). For example, derivatives have been explored for their potential anticancer and antioxidant activities.[\[8\]](#)
- **Analgesic and Anti-inflammatory Agents:** The related precursor, 4-(4-Methoxyphenyl)butyric acid, is used as a scaffold for designing compounds with potential analgesic and anti-inflammatory properties.[\[9\]](#)
- **Antitubulin Agents:** The N-(4-methoxyphenyl) moiety is a key component in certain classes of potent antitubulin agents that inhibit cancer cell growth by disrupting microtubule dynamics. [\[10\]](#) These agents often bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis.

The potential mechanism of a hypothetical drug derived from this scaffold, targeting a kinase signaling pathway, is illustrated below.



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Caption: Hypothetical inhibition of a kinase pathway by a drug using the title scaffold.

Conclusion

4-(4-Methoxyphenyl)butan-1-amine is a molecule of significant interest due to its versatile structure. A clear understanding of its synthesis, the interpretation of its spectral data, and an appreciation for its role as a molecular scaffold are essential for chemists and pharmacologists. The protocols and data presented in this guide offer a robust framework for the synthesis, validation, and strategic utilization of this compound in research and development endeavors.

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